molecular formula C10H15BrN2 B13283040 5-Bromo-4-(3-methylbutyl)pyridin-3-amine

5-Bromo-4-(3-methylbutyl)pyridin-3-amine

Cat. No.: B13283040
M. Wt: 243.14 g/mol
InChI Key: INKNLGTXYRLJJL-UHFFFAOYSA-N
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Description

5-Bromo-4-(3-methylbutyl)pyridin-3-amine: is a heterocyclic organic compound with the molecular formula C10H15BrN2 . This compound is characterized by a pyridine ring substituted with a bromine atom at the 5-position and an amine group at the 3-position, along with a 3-methylbutyl side chain at the 4-position. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(3-methylbutyl)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically employs a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds. The general reaction conditions include:

    Catalyst: Palladium(0) complex, such as Pd(PPh3)4

    Base: Potassium carbonate (K2CO3) or potassium phosphate (K3PO4)

    Solvent: A mixture of water and an organic solvent like 1,4-dioxane

    Temperature: Reflux conditions (around 90°C)

    Time: Approximately 18 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(3-methylbutyl)pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of nitro or nitroso pyridines.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

5-Bromo-4-(3-methylbutyl)pyridin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-4-(3-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(3-methylbutyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbutyl side chain enhances its lipophilicity and may influence its binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15BrN2

Molecular Weight

243.14 g/mol

IUPAC Name

5-bromo-4-(3-methylbutyl)pyridin-3-amine

InChI

InChI=1S/C10H15BrN2/c1-7(2)3-4-8-9(11)5-13-6-10(8)12/h5-7H,3-4,12H2,1-2H3

InChI Key

INKNLGTXYRLJJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=C(C=NC=C1N)Br

Origin of Product

United States

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